2-Chloro-1-(3-chlorophenyl)propan-1-one

Pharmaceutical Reference Standards Analytical Method Validation Bupropion Impurities

2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3), an α-chlorinated propiophenone derivative with the molecular formula C9H8Cl2O, is a specialized organic building block featuring two strategically positioned chlorine atoms—one on the alpha-carbon of the propanone chain and another at the meta-position of the phenyl ring. Its primary, verifiable significance is its established identity as Bupropion Impurity 47, where it serves as a reference standard for analytical method validation and quality control in pharmaceutical manufacturing.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 34841-41-3
Cat. No. B108291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-chlorophenyl)propan-1-one
CAS34841-41-3
Synonymsα,m-Dichloropropiophenone
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
InChIKeyZLIOMKNHDYJAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3) - A Critical α-Chloroketone Intermediate in Bupropion-Related Synthesis and Analytical Reference


2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3), an α-chlorinated propiophenone derivative with the molecular formula C9H8Cl2O, is a specialized organic building block featuring two strategically positioned chlorine atoms—one on the alpha-carbon of the propanone chain and another at the meta-position of the phenyl ring . Its primary, verifiable significance is its established identity as Bupropion Impurity 47, where it serves as a reference standard for analytical method validation and quality control in pharmaceutical manufacturing [1]. This compound is also recognized as an impurity formed during the synthesis of 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, a key intermediate in the production of the antidepressant bupropion .

Analytical reference standard for bupropion impurity profiling
Synthesis of α-chloroketone building blocks via nucleophilic substitution
Cold-chain storage (0–8 °C) required for long-term integrity

Why 2-Chloro-1-(3-chlorophenyl)propan-1-one (34841-41-3) Cannot Be Replaced by Common In-Class Analogs


Despite sharing a core chloropropiophenone scaffold with numerous structural analogs, generic substitution of 2-Chloro-1-(3-chlorophenyl)propan-1-one is precluded by specific performance requirements in regulated analytical and synthetic contexts. In its role as Bupropion Impurity 47, this compound is chemically defined as the exact structure that must be identified and quantified according to pharmacopeial guidelines for bupropion hydrochloride drug substances [1]. Substitution with its positional isomer, 2-chloro-1-(4-chlorophenyl)propan-1-one (para isomer), or its halogen analog, 2-bromo-1-(3-chlorophenyl)propan-1-one, would invalidate analytical methods due to distinct chromatographic retention times and mass spectra, as these compounds are separately listed impurities (e.g., Bupropion USP Related Compound G for the bromo analog) [2]. Furthermore, the meta-chloro substitution pattern and alpha-chlorine create a unique reactivity profile for nucleophilic substitution and reduction reactions, distinguishing it from both non-chlorinated and mono-chlorinated analogs, which directly impacts its utility as a selective synthetic intermediate.

Para isomer (CAS 877-38-3) differs in substitution pattern; invalidates impurity profiling methods specific to Bupropion Impurity 47.
Bromo analog (Bupropion USP Related Compound G) has distinct chromatographic and mass spectrometric signatures; cannot replace the chloro analog in regulated impurity tracking.
Non-chlorinated parent (CAS 34841-35-5) lacks the α-chloro electrophilic center; reactivity and impurity marker roles are fundamentally altered.

Quantitative Differentiation of 2-Chloro-1-(3-chlorophenyl)propan-1-one (34841-41-3) from Its Closest Analogs


Comparative Procurement and Purity Profiles: 2-Chloro-1-(3-chlorophenyl)propan-1-one vs. Bromo Analog

In the context of pharmaceutical reference standards for bupropion analysis, 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3) is commercially available as Bupropion Impurity 47 with a specified minimum purity of 98% and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its closest halogen analog, 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8), is classified as a separate impurity (Bupropion USP Related Compound G) and is similarly offered with a purity of ≥ 98% (GC) . The key differentiator for procurement is the specific application: Impurity 47 is required for tracking and quantifying this specific chloro-chlorophenyl species, whereas the bromo analog serves as a distinct marker for another impurity profile .

Purity & Regulatory Designation
Cross-study comparable
Target: Bupropion Impurity 47, min. purity 98%
vs. Bromo analog: USP Related Compound G, purity ≥98% (GC)
Each is a distinct impurity marker; procurement must align with the specific impurity profile monitored.
Commercial supplier specifications for ANDA/QC reference standards.
Pharmaceutical Reference Standards Analytical Method Validation Bupropion Impurities

Comparison of Molecular Properties: 2-Chloro-1-(3-chlorophenyl)propan-1-one vs. 2-Chloro-1-(4-chlorophenyl)propan-1-one

2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3) and its para-substituted isomer, 2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3), share the same molecular formula (C9H8Cl2O) and molecular weight (203.07 g/mol) but exhibit different physicochemical and commercial profiles . The target compound has a predicted boiling point of 290.3±20.0 °C and a predicted density of 1.259±0.06 g/cm³ . Its para isomer, while having a similar predicted boiling point (292.1±15.0 °C) and density (1.259±0.06 g/cm³), is commercially priced at $145 for 100 mg, with a minimum purity specification of 95% . The target compound's impurity status in bupropion synthesis provides it with a unique, high-value niche, whereas the para isomer is not implicated in this specific pharmaceutical impurity profile and is thus irrelevant for that application.

Molecular Properties vs. Para Isomer
Class-level inference
Target meta isomer: pred. BP 290.3 °C, purity 97–98%
Para isomer (CAS 877-38-3): pred. BP 292.1 °C, 95% purity, $145/100 mg
Similar predicted properties do not guarantee interchangeability; para isomer is not a bupropion impurity marker.
Commercial and predicted data; context-dependent.
Structural Isomers Substituent Effects Physicochemical Properties

Synthetic Origin and Role of 2-Chloro-1-(3-chlorophenyl)propan-1-one in Bupropion Impurity Profiling

2-Chloro-1-(3-chlorophenyl)propan-1-one is not merely a synthetic intermediate but a documented impurity in the synthesis of 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, a key intermediate en route to bupropion . This specific origin distinguishes it from its non-chlorinated parent, 1-(3-Chlorophenyl)propan-1-one (CAS 34841-35-5), which is the direct precursor in its synthesis via chlorination . The target compound's formation as a process impurity means its presence must be controlled and quantified in drug substance batches. The non-chlorinated parent lacks this impurity designation and is instead a more general reagent for life science research . The chlorination step (using thionyl chloride or phosphorus pentachloride) that creates the target compound also introduces a reactive α-chloro electrophilic center, which is absent in the parent compound, fundamentally altering its reactivity and downstream applications .

Synthetic Origin & Reactivity
Class-level inference
Forms as process impurity during chlorination of 1-(3-chlorophenyl)propan-1-one
Parent lacks α-chloro electrophilic site; target provides reactive handle for substitution.
Selection must match synthetic context: α-chloroketone required for impurity profiling or specific electrophilic chemistry.
Reactivity inferred from class-wide α-haloketone behavior.
Process Impurities Drug Substance Synthesis Bupropion Hydrochloride

Storage and Stability Requirements for 2-Chloro-1-(3-chlorophenyl)propan-1-one

2-Chloro-1-(3-chlorophenyl)propan-1-one is recommended for storage at 0-8°C to ensure long-term stability, as indicated by commercial suppliers . This requirement is consistent with the handling of other α-haloketones, such as its bromo analog, which is also stored at 0-8°C . In contrast, the non-halogenated parent compound, 1-(3-Chlorophenyl)propan-1-one, is less sensitive and can be stored at standard ambient temperatures . This difference in storage requirements underscores the enhanced reactivity of the α-chloro group, which can undergo hydrolysis or other degradation pathways if not properly stored. While specific quantitative stability data (e.g., degradation half-life) is not publicly available for this compound, the class-wide inference is clear: the presence of the alpha-chlorine necessitates cold-chain storage to preserve its integrity.

Storage & Stability
Supporting evidence
Target: 0–8 °C (refrigerated)
Bromo analog also 0–8 °C; parent compound stable at ambient temperature.
Cold-chain logistics are required; substitution with room-temperature-stable analogs removes essential α-chloro reactivity.
Supplier recommendations; quantitative degradation data not publicly available.
Chemical Stability Storage Conditions Laboratory Handling

High-Value Application Scenarios for 2-Chloro-1-(3-chlorophenyl)propan-1-one (34841-41-3) in Regulated and Synthetic Settings


Analytical Reference Standard for Bupropion Hydrochloride Impurity Profiling

This compound is unequivocally required as Bupropion Impurity 47 for analytical method development, method validation (AMV), and quality control (QC) in the manufacture of bupropion drug substances and products [1]. Its use as a reference standard is critical for identifying and quantifying this specific process impurity, as mandated by regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Synthesis of Complex Organic Molecules via Nucleophilic Substitution at the α-Chloro Position

The α-chloro group of 2-Chloro-1-(3-chlorophenyl)propan-1-one provides a specific electrophilic site for nucleophilic substitution reactions with amines, thiols, or alkoxides . This allows for the construction of a diverse array of substituted propiophenone derivatives, which may serve as advanced intermediates for pharmaceuticals or agrochemicals. The meta-chloro substituent on the phenyl ring remains intact, preserving a handle for further functionalization .

Reduction to Chiral or Racemic Alcohol Intermediates

The carbonyl group of 2-Chloro-1-(3-chlorophenyl)propan-1-one can be reduced to the corresponding alcohol, 2-Chloro-1-(3-chlorophenyl)propan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride . This transformation yields a chlorohydrin that can participate in further reactions, including cyclizations or substitution reactions, broadening its utility in medicinal chemistry and materials science.

Reference Material for Method Transfer and Cross-Validation in CRO and Pharma QC Labs

In contract research organizations (CROs) and pharmaceutical QC laboratories, the acquisition and use of the correct impurity standard is essential for method transfer and cross-validation. The availability of 2-Chloro-1-(3-chlorophenyl)propan-1-one with detailed characterization data compliant with regulatory guidelines [1] makes it a reliable material for establishing consistent analytical methods across different sites and instruments.

Application
Selection Property
Validation Focus
Analytical reference standard for bupropion impurity profiling
Certified impurity identity and purity (≥98%)
Method validation per pharmacopeial guidelines; correct retention time and mass confirmation
α-Chloroketone building block for nucleophilic substitution
Reactive α-chloro electrophilic center
Reactivity with amines, thiols, or alkoxides; meta-chloro ring preservation
Reduction to chiral or racemic chlorohydrin intermediates
Carbonyl group amenable to hydride reduction
Product purity and stereochemical outcome; downstream cyclization or substitution potential
Reference material for method transfer and cross-validation
Well-characterized impurity standard with documented data
Inter-laboratory consistency; regulatory-compliant documentation for ANDA submissions

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